molecular formula C14H18ClN3O2 B5838137 N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-morpholin-4-ylacetamide

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-morpholin-4-ylacetamide

Cat. No.: B5838137
M. Wt: 295.76 g/mol
InChI Key: RBFSVEARXFIDOF-LFIBNONCSA-N
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Description

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-morpholin-4-ylacetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, an ethylideneamino linkage, and a morpholinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-morpholin-4-ylacetamide typically involves the condensation of 4-chloroacetophenone with morpholine and subsequent reaction with acetic anhydride. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures (around 80-100°C).

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the condensation reaction.

    Solvents: Common solvents include ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can be performed using appropriate halogenating or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-morpholin-4-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-morpholin-4-ylacetamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and a morpholinylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c1-11(12-2-4-13(15)5-3-12)16-17-14(19)10-18-6-8-20-9-7-18/h2-5H,6-10H2,1H3,(H,17,19)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFSVEARXFIDOF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CN1CCOCC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CN1CCOCC1)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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